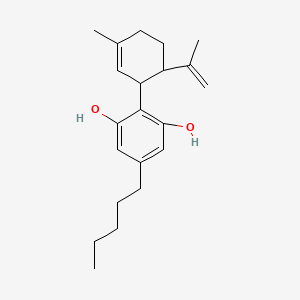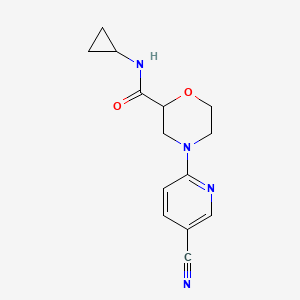![molecular formula C17H11F3N2O4S2 B12267649 2-{[7-Methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}-1-(4-nitrothiophen-2-yl)ethanone](/img/structure/B12267649.png)
2-{[7-Methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}-1-(4-nitrothiophen-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[7-Methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}-1-(4-nitrothiophen-2-yl)ethan-1-one is a complex organic compound that features a quinoline ring substituted with a methoxy group and a trifluoromethyl group, a thiophene ring substituted with a nitro group, and an ethanone linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}-1-(4-nitrothiophen-2-yl)ethan-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinoline Ring: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Methoxy and Trifluoromethyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Formation of the Thiophene Ring: This can be synthesized through the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Coupling of the Quinoline and Thiophene Rings: This step involves the formation of a thioether linkage between the quinoline and thiophene rings, typically using a thiol and a halogenated precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-{[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}-1-(4-nitrothiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group on the thiophene ring can be reduced to an amine group.
Substitution: The methoxy and trifluoromethyl groups on the quinoline ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
Oxidation: Products may include quinoline N-oxides or sulfoxides.
Reduction: The primary product would be the corresponding amine derivative.
Substitution: Products would vary depending on the substituents introduced.
Aplicaciones Científicas De Investigación
2-{[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}-1-(4-nitrothiophen-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 2-{[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}-1-(4-nitrothiophen-2-yl)ethan-1-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparación Con Compuestos Similares
Similar Compounds
7-Methoxy-4-(trifluoromethyl)coumarin: A fluorescent substrate for oxidoreductases, especially cytochrome P450.
2-Methoxy-4-(trifluoromethyl)pyridine: An organic intermediate used in various chemical syntheses.
4’-Trifluoromethylacetophenone: An intermediate used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
2-{[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}-1-(4-nitrothiophen-2-yl)ethan-1-one is unique due to its combination of functional groups and the presence of both quinoline and thiophene rings. This structural complexity may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C17H11F3N2O4S2 |
|---|---|
Peso molecular |
428.4 g/mol |
Nombre IUPAC |
2-[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl-1-(4-nitrothiophen-2-yl)ethanone |
InChI |
InChI=1S/C17H11F3N2O4S2/c1-26-10-2-3-11-12(17(18,19)20)6-16(21-13(11)5-10)28-8-14(23)15-4-9(7-27-15)22(24)25/h2-7H,8H2,1H3 |
Clave InChI |
DBQCQRXPLRNOBF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C(=CC(=N2)SCC(=O)C3=CC(=CS3)[N+](=O)[O-])C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{5-[(3,5-dimethoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B12267581.png)
![5-chloro-N-methyl-N-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12267583.png)

![2-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12267597.png)
![2-(methylsulfanyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B12267601.png)
![N-benzyl-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine](/img/structure/B12267605.png)
![2-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzonitrile](/img/structure/B12267610.png)
![[(3,4-Difluorophenyl)methyl][(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]methylamine](/img/structure/B12267620.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12267627.png)
![4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-ethylpyrimidine](/img/structure/B12267630.png)
![Phenyl[(4-phenylphthalazin-1-YL)sulfanyl]acetic acid](/img/structure/B12267634.png)
![4-[2-(4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12267638.png)

![5-Chloro-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12267641.png)
